![molecular formula C10H4BrCl2FN2 B2484081 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine CAS No. 1548193-78-7](/img/structure/B2484081.png)
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine
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Description
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves multiple steps, including halogenation, alkylation, and condensation reactions. A typical synthetic pathway might start from commercially available starting materials, undergoing transformations such as nitration, chlorination, and N-alkylation, leading to the desired pyrimidine derivative. The synthesis process aims to optimize yields and purify the final product, ensuring its suitability for further applications. The total yield from these processes can vary, reflecting the efficiency of the synthetic method used (Hou et al., 2016).
Molecular Structure Analysis
Pyrimidine derivatives exhibit diverse molecular structures, which are crucial for their chemical and biological activities. Studies involving crystallography and spectroscopy are essential for elucidating these structures. For instance, pyrimidine rings are known to be planar, with substituents influencing the electronic properties and intermolecular interactions of the compound. Understanding the molecular structure is vital for exploring the reactivity and potential applications of these compounds (Trilleras et al., 2009).
Scientific Research Applications
Synthesis and Optimization
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine plays a crucial role as an intermediate in the synthesis of various pyrimidines. Hou et al. (2016) developed a rapid synthetic method for a similar compound, 5-(4-bromophenyl)-4, 6-dichloropyrimidine, which has wide applications in the pharmaceutical and chemical fields, demonstrating the importance of such compounds in synthesizing active pharmaceutical ingredients (Hou et al., 2016).
Biological Activity
The biological activity of related pyrimidine nucleosides, such as the inhibition of leukemia cells, has been studied by Bobek et al. (1975), highlighting the potential therapeutic applications of these compounds (Bobek et al., 1975). Additionally, Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, indicating the diverse biological applications of pyrimidine derivatives (Hocková et al., 2003).
Catalysis and Inhibition
Research by Pomeisl et al. (2009) on Pd-catalyzed Suzuki–Miyaura coupling reactions in the synthesis of pyrimidine derivatives demonstrates the utility of these compounds in advanced organic synthesis and their potential as enzyme inhibitors (Pomeisl et al., 2009).
Quantum Chemical Studies
Quantum chemistry methods have been applied to similar compounds, such as those studied by Traoré et al. (2017), to identify hydrogen bonding sites, providing insights into the chemical behavior of these molecules in biological systems (Traoré et al., 2017).
Synthesis of Derivatives
The synthesis and application of pyrimidine derivatives, like those explored by Mercer et al. (1989), suggest that these compounds can be utilized in the development of diagnostic or therapeutic agents, particularly in oncology (Mercer et al., 1989).
properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2FN2/c11-5-1-2-7(14)6(3-5)8-4-9(12)16-10(13)15-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUWWFYPBYSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NC(=N2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |
CAS RN |
1548193-78-7 |
Source
|
Record name | 4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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